molecular formula C23H21IN4O4S B11651643 (6Z)-2-ethyl-5-imino-6-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11651643
M. Wt: 576.4 g/mol
InChI Key: QPKVLPIYBBQRCU-HPFDFQMNSA-N
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Description

(6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidine precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Formation of the Pyrimidine Ring: This involves the condensation of the thiadiazole intermediate with an appropriate aldehyde or ketone.

    Introduction of Substituents: The phenoxyethoxy, iodo, and methoxy groups are introduced through various substitution reactions, often involving halogenation and etherification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

(6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Bromomethyl methyl ether: Compounds with bromine and ether groups.

Uniqueness

(6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its complex structure, which includes multiple functional groups and a fused ring system

Properties

Molecular Formula

C23H21IN4O4S

Molecular Weight

576.4 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H21IN4O4S/c1-3-19-27-28-21(25)16(22(29)26-23(28)33-19)11-14-12-17(24)20(18(13-14)30-2)32-10-9-31-15-7-5-4-6-8-15/h4-8,11-13,25H,3,9-10H2,1-2H3/b16-11-,25-21?

InChI Key

QPKVLPIYBBQRCU-HPFDFQMNSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)I)OCCOC4=CC=CC=C4)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)I)OCCOC4=CC=CC=C4)OC)C(=O)N=C2S1

Origin of Product

United States

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